methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with chloro and methoxy groups, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-methylbenzoate: Similar in structure but lacks the pyrazole ring and additional methoxy groups.
3-Methoxyphenylboronic acid: Contains a methoxy group but differs in the presence of a boronic acid functional group.
Methyl 3,4-bis(bromomethyl)benzoate: Similar ester structure but with bromomethyl groups instead of the pyrazole ring.
Uniqueness
Methyl 3-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its combination of a pyrazole ring with chloro and methoxy substitutions, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23ClN2O4/c1-31-21-13-6-4-11-19(21)24-23(27)25(20-12-5-7-14-22(20)32-2)29(28-24)16-17-9-8-10-18(15-17)26(30)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
PVRBQDHDNCVHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.